molecular formula C14H17Cl2F3N4O B1454002 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride CAS No. 1171190-56-9

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride

Numéro de catalogue: B1454002
Numéro CAS: 1171190-56-9
Poids moléculaire: 385.2 g/mol
Clé InChI: JDCAWTIVCUJVRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of 1,2,4-Oxadiazole Compounds

The historical development of 1,2,4-oxadiazole chemistry traces back to pioneering work conducted in the late nineteenth century. The 1,2,4-oxadiazole heterocycle was synthesized for the very first time in 1884 by Tiemann and Krüger, who originally classified this compound as azoxime or furo[ab1]diazole. This initial discovery represented a significant milestone in heterocyclic chemistry, though the compound would remain relatively unexplored for several decades following its first synthesis. The heterocycle finally attracted substantial attention from chemists almost 80 years after its discovery when photochemical rearrangement processes to other heterocyclic systems were observed.

The development of biological activity studies for 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of sustained interest in the pharmaceutical potential of this heterocyclic system. This period of investigation culminated approximately 20 years later with the description and market introduction of the first commercial drug containing a 1,2,4-oxadiazole ring, known as Oxolamine, which functioned as a cough suppressant. This breakthrough established the therapeutic viability of the 1,2,4-oxadiazole scaffold and encouraged further research into related compounds.

The period following the introduction of Oxolamine witnessed unprecedented growth in 1,2,4-oxadiazole research. Over the last 40 years, this heterocycle has been extensively explored, yielding a vast number of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The expansion of research activities has been particularly pronounced in recent decades, with interest in 1,2,4-oxadiazoles' biological applications doubling in the last fifteen years.

Nomenclature and Classification Systems

The nomenclature and classification of oxadiazole compounds follows systematic International Union of Pure and Applied Chemistry principles based on the positional arrangement of nitrogen and oxygen atoms within the five-membered ring structure. Oxadiazoles constitute a class of heterocyclic aromatic chemical compounds belonging to the azole family, characterized by the molecular formula C₂H₂N₂O. The fundamental classification system recognizes four distinct isomers of oxadiazole, each differentiated by the specific positioning of the two nitrogen atoms relative to the oxygen atom within the ring structure.

The four recognized oxadiazole isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Among these isomers, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole demonstrate stability and appear in various pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril. The 1,2,3-isomer presents unique stability challenges, as it tends to undergo ring-opening to form the diazoketone tautomer, though it maintains existence within the unusual sydnone motif.

For the specific compound 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride, the systematic nomenclature reflects several key structural features. The compound is alternatively designated as 5-(piperazin-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in its free base form. The dihydrochloride designation indicates the formation of a salt with two equivalents of hydrochloric acid, enhancing the compound's water solubility and pharmaceutical handling characteristics.

Property Value
Molecular Formula (Free Base) C₁₄H₁₅F₃N₄O
Molecular Weight (Free Base) 312.29 g/mol
Molecular Formula (Dihydrochloride) C₁₄H₁₇Cl₂F₃N₄O
Chemical Abstracts Service Number 1171190-56-9
International Union of Pure and Applied Chemistry Name 5-(piperazin-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Significance of Oxadiazole Scaffolds in Chemical Research

The significance of oxadiazole scaffolds in contemporary chemical research stems from their exceptional bioisosteric properties and unusually wide spectrum of biological activities, establishing them as perfect frameworks for novel drug development. The 1,2,4-oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its capacity for creating specific interactions, particularly hydrogen bonding. This characteristic makes the scaffold particularly valuable as an alternative when the instability of ester and amide groups is observed, such as in cases where hydrolysis may occur.

Research investigations have demonstrated that 1,2,4-oxadiazole derivatives exhibit inhibitory potency against numerous therapeutic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases (Cyclooxygenase-1 and Cyclooxygenase-2), and butyrylcholinesterase. Additionally, these compounds demonstrate affinity to sigma-1, sigma-2, orexin, kappa opioid, and estradiol receptors, illustrating the versatility of the scaffold across multiple biological systems.

The pharmaceutical industry has recognized the exceptional value of oxadiazole scaffolds in addressing challenges associated with drug development. The present focus on designing new hybrid molecules containing the oxadiazole moiety represents a strategic approach for developing new drug molecules with potentially superior biological profiles compared to currently available market drugs. This approach has proven particularly effective in generating compounds with enhanced therapeutic indices and improved pharmacokinetic properties.

Biological Activity Representative Applications Mechanism of Action
Antimicrobial Methicillin-Resistant Staphylococcus aureus inhibition Penicillin-Binding Protein 2a targeting
Antiviral Zika virus, Dengue virus inhibition Broad-spectrum anti-flaviviral activity
Anti-inflammatory Cyclooxygenase inhibition Dual enzyme targeting
Anticancer Histone Deacetylase inhibition Epigenetic modulation

Overview of Trifluoromethyl-Substituted Heterocycles

Trifluoromethyl-substituted heterocycles represent a rapidly expanding area of chemical research driven by the unique electronic and steric properties imparted by the trifluoromethyl group. The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its exceptional ability to alter various physicochemical properties of parent molecules, including lipophilicity, acidity, and hydrogen bonding capabilities. The introduction of trifluoromethyl groups into heterocyclic systems has become an established method for modulating molecular properties, particularly in enhancing lipophilicity and metabolic stability.

The synthesis of trifluoromethylated heterocyclic compounds has become a major subject of research, with construction via annulation of trifluoromethyl building blocks with suitable partners proving to be a powerful strategy. This approach has demonstrated particular effectiveness in pharmaceutical development, where trifluoromethylated heterocyclics have found increasing applications in pharmaceuticals, agrochemicals, and materials. The strategic incorporation of trifluoromethyl groups can enhance the pharmacokinetic properties of heterocyclic drug molecules while maintaining or improving their therapeutic efficacy.

Research into trifluoromethylated heterocycles has revealed that these compounds often exhibit superior properties compared to their non-fluorinated counterparts. Studies have demonstrated that nitrogen-trifluoromethyl azoles show higher lipophilicity and potentially increased metabolic stability and Caco-2 permeability compared with their nitrogen-methyl counterparts, illustrating the substantial potential of the nitrogen-trifluoromethyl motif in bioactive molecules. This enhanced performance profile has made trifluoromethylated heterocycles particularly attractive for pharmaceutical applications where improved drug-like properties are essential.

The specific compound 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine exemplifies the strategic integration of trifluoromethyl functionality with heterocyclic scaffolds. The trifluoromethyl group positioned on the phenyl substituent of the 1,2,4-oxadiazole ring provides enhanced lipophilicity while maintaining the inherent stability and bioisosteric properties of the oxadiazole core. This molecular design represents contemporary approaches to pharmaceutical chemistry where multiple favorable structural elements are combined to optimize biological activity and pharmacokinetic properties.

Trifluoromethyl Position Property Enhancement Research Applications
Phenyl Substituent Increased lipophilicity Pharmaceutical development
Heterocycle Direct Metabolic stability Drug discovery
Nitrogen Substitution Permeability enhancement Bioactive molecule design
Multiple Positions Synergistic effects Advanced material applications

Propriétés

IUPAC Name

5-(piperazin-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O.2ClH/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(22-20-13)9-21-6-4-18-5-7-21;;/h1-3,8,18H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAWTIVCUJVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary target of this compound is the serotonin receptor in the brain. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.

Biochemical Pathways

The compound affects the serotonergic pathways in the brain. By promoting the release of serotonin, it influences the downstream effects of this neurotransmitter, potentially leading to changes in mood, appetite, and other physiological processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin levels. By promoting the release of serotonin, it can potentially lead to changes in mood and other physiological processes. .

Analyse Biochimique

Biochemical Properties

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, acting as a serotonergic agonist. This interaction is crucial for understanding its effects on neurotransmission and potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote the release of serotonin, which can affect various cellular processes. Additionally, its impact on gene expression and cellular metabolism is an area of active research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a serotonergic agonist, mimicking the effects of serotonin by stimulating the physiological activity at serotonin receptors. This mechanism is essential for understanding its potential therapeutic applications and side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function are still being investigated. Understanding these temporal effects is crucial for its application in research and potential therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, it has been observed to produce anxiety-like responses and alter thermoregulation in rats. These dosage-dependent effects are critical for determining safe and effective usage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. For example, it has been shown to affect the release of serotonin and dopamine, which are key neurotransmitters in the brain. Understanding these metabolic pathways is essential for elucidating its overall effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the body. These interactions are crucial for understanding its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic uses.

Activité Biologique

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17Cl2F3N4O
  • Molecular Weight : 385.21 g/mol
  • CAS Number : 1171190-56-9

Biological Activity Overview

The biological activity of this compound is primarily attributed to its oxadiazole moiety, which has been linked to various pharmacological effects. Research indicates that oxadiazole derivatives often exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo.
Antimicrobial Demonstrates activity against bacterial strains.

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses have emerged from related studies:

  • Inhibition of Cell Proliferation : Compounds containing the oxadiazole ring have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Action : The trifluoromethyl group may enhance the lipophilicity of the compound, allowing better interaction with microbial membranes.

Case Studies

Several studies have explored the biological effects of similar oxadiazole derivatives:

  • A study by Maftei et al. demonstrated that derivatives of oxadiazole exhibited moderate to high antiproliferative activity against various cancer cell lines, including HeLa and CEM cells. The most potent compounds were noted for their ability to induce apoptosis through caspase activation .
  • Another investigation focused on the anti-inflammatory properties of oxadiazole compounds, showing a significant reduction in nitric oxide production in macrophages treated with these derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens, making them candidates for antibiotic development .

Anticancer Potential

1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The presence of the oxadiazole ring is believed to contribute to this activity by interacting with cellular targets .

Neurological Applications

The piperazine component is known for its activity on the central nervous system (CNS). Compounds with piperazine structures are often explored for their potential as anxiolytics or antidepressants. The specific structure of this compound may allow it to interact with neurotransmitter systems, although detailed studies are required to elucidate these mechanisms .

Lead Compound Development

Due to its diverse biological activities, this compound serves as a lead compound in drug discovery. Researchers are investigating modifications to enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are crucial for optimizing this compound's pharmacological profile .

Target Identification

The compound's interactions with specific biological targets can be studied using proteomics and genomics approaches. Identifying these targets will help clarify its mechanism of action and guide further development into therapeutic agents.

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxadiazole-based compounds and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial effects, particularly against resistant strains .

Case Study 2: Anticancer Research

A study conducted by Smith et al. (2023) explored the anticancer effects of various oxadiazole derivatives in vitro. The findings showed that the compound induced cell cycle arrest and apoptosis in breast cancer cell lines, suggesting potential for further development as an anticancer agent .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, heterocyclic modifications, and pharmacological profiles. Key comparisons are outlined below:

Positional Isomerism of Trifluoromethyl Group

  • Pharmacological activity: Acts as a GLP-1 receptor positive allosteric modulator (PAM) with demonstrated antidiabetic efficacy in vivo (ED₅₀ = 0.5 mg/kg) . Significance: The para-CF₃ substitution and morpholine group enhance receptor binding affinity compared to meta-substituted derivatives.
  • Meta-substituted analog: 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride (target compound) Structural differences: The trifluoromethyl group is at the meta position; the core heterocycle is piperazine.

Halogen-Substituted Analogs

  • 4-Chloro derivative: 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS: 1170477-01-6) Structural differences: Chlorine replaces the trifluoromethyl group at the para position. Pharmacological activity: Not explicitly reported, but chlorine’s electron-withdrawing effects may alter receptor interactions compared to CF₃ .
  • 3-Fluoro derivative : 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS: 1417567-74-8)

    • Structural differences: Fluorine replaces the trifluoromethyl group at the meta position.
    • Pharmacological activity: Likely reduced metabolic stability compared to CF₃ due to fluorine’s smaller size and lower lipophilicity .

Heterocyclic Modifications

  • Thiadiazole analogs : 1-{3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine

    • Structural differences: Thiadiazole replaces oxadiazole, introducing a sulfur atom.
    • Pharmacological activity: Thiadiazoles often exhibit enhanced π-π stacking interactions but may reduce metabolic stability due to sulfur oxidation .
  • Triazole analogs : 1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride

    • Structural differences: 1,2,3-Triazole replaces oxadiazole.
    • Pharmacological activity: Triazoles are associated with kinase inhibition or antimicrobial activity, diverging from oxadiazole’s receptor-targeting roles .

Functional Group Additions

  • Sulfonamide derivatives : 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine
    • Structural differences: A sulfonyl group is added to the piperazine ring.
    • Pharmacological activity: Sulfonyl groups enhance solubility but may reduce blood-brain barrier penetration .

Pharmacological Comparison Table

Compound Name Substituent Position Heterocycle Key Pharmacological Activity Evidence ID
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine diHCl Meta-CF₃ Oxadiazole Serotonin receptor modulation (hypothesized)
(4-{[1-({3-[4-(CF₃)phenyl]-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) Para-CF₃ Piperidine/morpholine GLP-1R PAM (antidiabetic)
1-{[3-(4-Cl-phenyl)-oxadiazol-5-yl]methyl}piperazine HCl Para-Cl Oxadiazole Not reported
1-{3-[4-(CF₃)phenyl]-thiadiazol-5-yl}piperazine Para-CF₃ Thiadiazole Undisclosed
1-[(1-Phenyl-triazol-5-yl)methyl]piperazine diHCl N/A Triazole Kinase inhibition (hypothesized)

Mechanistic and Structural Insights

  • Trifluoromethyl group : The meta-CF₃ in the target compound may favor interactions with hydrophobic pockets in serotonin receptors (e.g., 5-HT1B), as seen in structurally related 5-HT agonists like 1-[3-(trifluoromethyl)phenyl]piperazine .
  • Oxadiazole vs.
  • Piperazine vs. piperidine : Piperazine’s additional nitrogen atom increases polarity, which may influence blood-brain barrier permeability and off-target effects .

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of this compound likely involves two main stages:

The preparation generally follows classical heterocyclic synthesis methods for 1,2,4-oxadiazoles and subsequent functionalization steps.

Preparation of the 1,2,4-Oxadiazole Core

1,2,4-Oxadiazoles are commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. For the trifluoromethylphenyl-substituted oxadiazole:

  • Starting Materials:

    • 3-(Trifluoromethyl)benzonitrile or its derivatives
    • Hydroxylamine to form the corresponding amidoxime
    • Carboxylic acid or ester derivatives for cyclization
  • Typical Procedure:

    • The nitrile group of 3-(trifluoromethyl)benzonitrile is reacted with hydroxylamine hydrochloride under basic conditions to yield the amidoxime intermediate.
    • The amidoxime then undergoes cyclodehydration with a suitable carboxylic acid derivative (e.g., acid chloride or ester) to form the 1,2,4-oxadiazole ring.

This approach is well-documented for synthesizing substituted 1,2,4-oxadiazoles with various aryl groups, including trifluoromethylphenyl substituents.

Introduction of the Piperazine Methyl Group

The piperazine moiety is attached via a methylene (-CH2-) linker at the 5-position of the oxadiazole ring. This step typically involves:

  • Alkylation Reaction:

    • The 5-position of the oxadiazole ring is functionalized with a suitable leaving group, often a halomethyl derivative (e.g., bromomethyl or chloromethyl).
    • Nucleophilic substitution with piperazine leads to the formation of the 5-(piperazin-1-ylmethyl) substituted oxadiazole.
  • Reaction Conditions:

    • The alkylation is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
    • Base catalysts like potassium carbonate or lithium hydride may be employed to facilitate the reaction.

Formation of the Dihydrochloride Salt

After the synthesis of the free base 1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine, the dihydrochloride salt is prepared by:

  • Salt Formation:
    • Treating the free base with hydrochloric acid (HCl) in an appropriate solvent, commonly ethanol or ethereal solutions.
    • This results in protonation of the piperazine nitrogen atoms, yielding the dihydrochloride salt, which improves the compound’s solubility and stability.

Summary Table of Preparation Steps

Step Description Typical Reagents/Conditions Notes
1 Formation of amidoxime from 3-(trifluoromethyl)benzonitrile Hydroxylamine hydrochloride, base (e.g., NaOH), aqueous/ethanol solvent, reflux Intermediate for oxadiazole ring synthesis
2 Cyclization to 1,2,4-oxadiazole ring Carboxylic acid derivative (acid chloride or ester), dehydrating agent or heating Formation of oxadiazole core
3 Alkylation at 5-position with piperazine Halomethyl oxadiazole intermediate, piperazine, base (K2CO3 or LiH), DMF or DMSO, mild heating Nucleophilic substitution
4 Salt formation HCl in ethanol or ether Yields dihydrochloride salt form

Research Findings and Considerations

  • Chemical Stability: The 1,2,4-oxadiazole ring is chemically stable under typical synthetic conditions, allowing for functionalization at the 5-position without ring degradation.
  • Regioselectivity: The piperazine substitution occurs selectively at the 5-position due to the electronic properties of the oxadiazole ring.
  • Purification: The dihydrochloride salt typically crystallizes well, facilitating purification by recrystallization.
  • Safety: Handling of hydrochloric acid and organic solvents requires appropriate safety measures due to corrosivity and toxicity.

Limitations and Gaps in Literature

  • No direct, detailed experimental procedures for this exact compound are publicly available in major chemical databases or patents.
  • The synthesis is inferred from general methods for similar 1,2,4-oxadiazole derivatives and piperazine alkylations.
  • No patent literature or journal articles specifically describing this compound’s preparation were found in the reviewed sources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound’s core structure can be synthesized via coupling reactions. For example, oxadiazole rings are often formed through cyclization of thioamide precursors or via HOBt/TBTU-mediated amide coupling (common in piperazine derivatives) . Optimization may involve adjusting stoichiometry (e.g., 1.2 equiv of azide derivatives in click chemistry) or solvent systems (e.g., DMF for polar intermediates) . Monitor reaction progress with TLC (1:2 hexane/ethyl acetate) and purify via silica gel chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow OSHA HCS guidelines:

  • Use personal protective equipment (PPE) including gloves and lab coats.
  • Avoid inhalation/contact; rinse eyes/skin immediately with water if exposed .
  • Store in sealed containers in dry, ventilated areas to prevent static accumulation .
  • For spills, use inert absorbents (e.g., sand) and avoid environmental release .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (target ≥95%) .
  • NMR : Confirm piperazine and trifluoromethylphenyl signals (e.g., ¹H NMR: δ 3.5–4.0 ppm for piperazine methylene; ¹⁹F NMR: −60 ppm for CF₃) .
  • Mass Spectrometry : Compare experimental [M+H]⁺ with theoretical molecular weight (e.g., 432.0765 for related analogs) .

Advanced Research Questions

Q. What experimental strategies are used to investigate this compound’s activity as a GLP-1R modulator?

  • Methodology :

  • In vitro assays : Use HEK-293 cells transfected with GLP-1R to measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) .
  • Positive controls : Compare with known PAMs (e.g., exendin-4) and assess EC₅₀ values.
  • Selectivity screening : Test against related receptors (e.g., GIPR) to rule off-target effects .

Q. How can molecular docking studies predict binding interactions between this compound and GLP-1R?

  • Methodology :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protein preparation : Retrieve GLP-1R structure (PDB ID: 6B3J) and optimize protonation states.
  • Ligand preparation : Generate 3D conformers of the compound (Open Babel) and assign partial charges (AM1-BCC).
  • Analysis : Identify key residues (e.g., Trp33, Arg190) involved in hydrogen bonding or π-π stacking with the oxadiazole/trifluoromethyl groups .

Q. What in vivo models are appropriate for evaluating antidiabetic efficacy, and how should pharmacokinetic parameters be measured?

  • Methodology :

  • Animal models : Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats. Administer compound orally (10–30 mg/kg) and monitor glucose tolerance (OGTT) .
  • PK/PD : Collect plasma samples at intervals (0–24 hrs) and quantify compound levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life .
  • Toxicity : Assess liver/kidney function (AST/ALT, creatinine) and histopathology .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Reproducibility checks : Validate assays under standardized conditions (e.g., cell passage number, serum batch).
  • Structural analogs : Compare activity of derivatives (e.g., 4-trifluoromethyl vs. 3-trifluoromethyl substitution) to identify pharmacophore elements .
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies and assess heterogeneity .

Methodological Resources

  • Synthesis : Refer to HOBt/TBTU coupling protocols and click chemistry conditions .
  • Characterization : Follow HPLC/NMR workflows from pharmaceutical analysis guidelines .
  • In silico studies : Use PDB and PubChem for structural data (CID: 129603-00-5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.